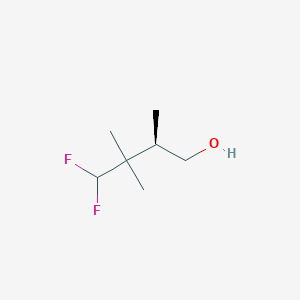
(2R)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol, also known as DFMTB, is a chiral alcohol compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFMTB is a colorless liquid that is soluble in water and has a molecular weight of 162.16 g/mol.
Applications De Recherche Scientifique
(2R)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol has several potential applications in the field of science. One of its most promising applications is in organic synthesis. This compound can be used as a chiral auxiliary in asymmetric synthesis, which is a technique used to produce enantiomerically pure compounds. This compound can also be used as a chiral solvent in various chemical reactions.
This compound has also shown potential in the field of medicinal chemistry. Several studies have shown that this compound can act as an inhibitor of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. This compound has also shown potential as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of (2R)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol is not fully understood, but several studies have suggested that it acts by inhibiting acetylcholinesterase. This compound has been shown to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. As mentioned earlier, this compound can act as an inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This can improve cognitive function and memory. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2R)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol in lab experiments is its chiral nature. This compound can be used as a chiral auxiliary in asymmetric synthesis, which can produce enantiomerically pure compounds. This compound can also be used as a chiral solvent in various chemical reactions. However, one of the limitations of using this compound is its cost, as it is a relatively expensive compound.
Orientations Futures
There are several future directions for research on (2R)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol. One area of research is its potential as an anticancer agent. Further studies are needed to determine the mechanism of action of this compound in cancer cells and to determine its efficacy in vivo. Another area of research is its potential as a treatment for Alzheimer's disease. This compound has shown promise as an inhibitor of acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. Further studies are needed to determine the efficacy of this compound in animal models of Alzheimer's disease. Finally, this compound has potential as a chiral auxiliary in asymmetric synthesis. Further studies are needed to optimize the use of this compound in this application and to develop new methods for its use.
Méthodes De Synthèse
(2R)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol can be synthesized using several methods, including the reduction of 4,4-difluoro-2,3,3-trimethylbutanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 4,4-difluoro-2,3,3-trimethylbutanoic acid using a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then converted to this compound using a suitable acid.
Propriétés
IUPAC Name |
(2R)-4,4-difluoro-2,3,3-trimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2O/c1-5(4-10)7(2,3)6(8)9/h5-6,10H,4H2,1-3H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUKMQWWDACABI-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


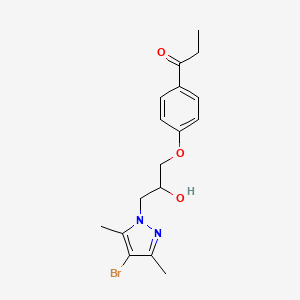
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2560698.png)

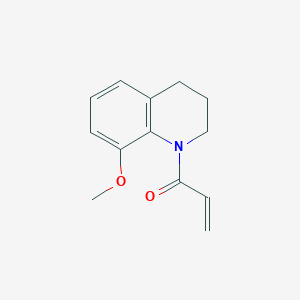
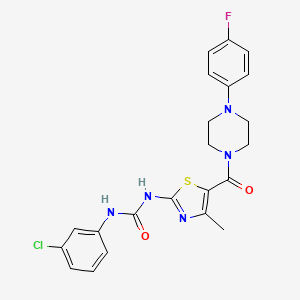
![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2560702.png)
![1'-(2-Azidoacetyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one](/img/structure/B2560703.png)
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid](/img/structure/B2560704.png)
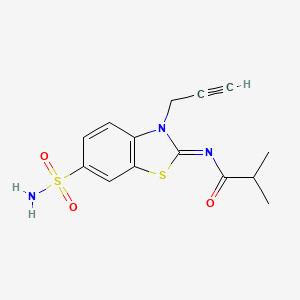
![Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2560709.png)
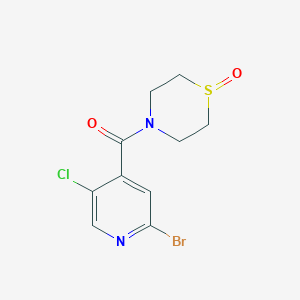
![6-(azepan-1-ylsulfonyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2560711.png)
